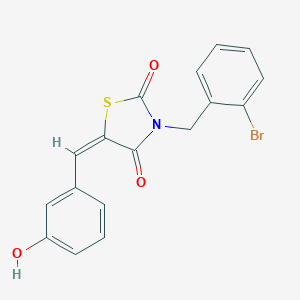
(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione, also known as EMMD, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. For example, (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of fungal and bacterial growth, and the modulation of enzyme activity. However, further studies are needed to fully understand the biochemical and physiological effects of (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. However, one limitation is the lack of information on the stability and solubility of (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione in different solvents, which may affect its performance in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione. One direction is the investigation of its potential applications in drug discovery and development, particularly in the development of new anticancer, antifungal, and antibacterial agents. Another direction is the exploration of its potential applications in materials science and catalysis, particularly in the synthesis of MOFs and metal complexes with unique properties. Additionally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione.
Synthesemethoden
(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione can be synthesized through a multi-step process involving condensation and cyclization reactions. The initial step involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with 4-methylbenzylamine to produce the Schiff base intermediate. The Schiff base is then reacted with ethyl acetoacetate in the presence of a base to form the final product, (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been shown to exhibit anticancer, antifungal, and antibacterial activities. In materials science, (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In catalysis, (5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione has been used as a ligand for the synthesis of metal complexes with potential applications in organic transformations.
Eigenschaften
Produktname |
(5E)-5-(3-ethoxy-4-methoxybenzylidene)-3-(4-methylbenzyl)imidazolidine-2,4-dione |
|---|---|
Molekularformel |
C21H22N2O4 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(5E)-5-[(3-ethoxy-4-methoxyphenyl)methylidene]-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C21H22N2O4/c1-4-27-19-12-16(9-10-18(19)26-3)11-17-20(24)23(21(25)22-17)13-15-7-5-14(2)6-8-15/h5-12H,4,13H2,1-3H3,(H,22,25)/b17-11+ |
InChI-Schlüssel |
FPZWQVBJXTXOQI-GZTJUZNOSA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C)OC |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C)OC |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3,4-dimethylphenyl)-2-[(2-hydroxyethyl)sulfanyl]acetamide](/img/structure/B305783.png)

![ethyl [(5E)-5-(3-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305788.png)
![Ethyl {5-[4-({3-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305789.png)
![Isopropyl [5-(1-naphthylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B305791.png)
![Isopropyl {5-[4-(acetylamino)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B305793.png)
![2-Chloro-4-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305796.png)
![2-{[5-(2-Furylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzonitrile](/img/structure/B305797.png)
![2-Chloro-5-(5-{[3-(2-cyanobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B305798.png)

![2-Cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}acrylamide](/img/structure/B305804.png)
![2-cyano-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}-N-(4-methylphenyl)acrylamide](/img/structure/B305805.png)
![({5-[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B305807.png)
![2-cyano-N-(2,5-dimethylphenyl)-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}acrylamide](/img/structure/B305808.png)